

Spectral Analysis of 3-Butoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Butoxyphenylboronic acid*

Cat. No.: *B1335864*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **3-butoxyphenylboronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for **3-butoxyphenylboronic acid** in publicly accessible databases, this guide presents a combination of data from closely related analogs and predicted values to offer a comprehensive analytical profile.

Core Spectral Data

The following tables summarize the expected and observed spectral data for **3-butoxyphenylboronic acid** and its analogs.

Table 1: ^1H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm) for 3-Butoxyphenylboronic acid	Reference Chemical Shift (δ , ppm) for Analogs	Multiplicity	Coupling Constant (J, Hz)
Ar-H	7.6 - 7.8	7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]	m	-
Ar-H	7.3 - 7.5	7.38 (dd, J = 8.0, 7.5 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]	t	~7.5
Ar-H	7.0 - 7.2	7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]	d	~8.0
B(OH) ₂	8.0 - 8.2	Not always observed due to exchange	br s	-
-OCH ₂ -	~4.0	-	t	~6.5
-CH ₂ -	~1.75	-	sextet	~7.5
-CH ₂ -	~1.5	-	sextet	~7.5
-CH ₃	~0.95	-	t	~7.4

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of structurally similar compounds.

Table 2: ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm) for 3-Butoxyphenylboronic acid	Reference Chemical Shift (δ , ppm) for Analogs
C-B	Not typically observed	The carbon adjacent to boron was not detected[1]
Ar-C-O	~158	157.2 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C	~130	129.4 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C	~122	121.1 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C	~118	118.3 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C	~116	116.0 for 3-isopropoxyphenylboronic acid catechol ester[1]
-OCH ₂ -	~68	-
-CH ₂ -	~31	-
-CH ₂ -	~19	-
-CH ₃	~14	-

Note: The carbon atom attached to the boron atom is often not observed in the ^{13}C NMR spectrum due to quadrupolar relaxation.

Table 3: IR Spectral Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹) for 3- Butoxyphenylboronic acid	Reference Wavenumber (cm ⁻¹) for Analogs
O-H stretch (B-OH)	3200-3600 (broad)	3070 for 3- isopropoxyphenylboronic acid catechol ester[1]
C-H stretch (aromatic)	3000-3100	3070 for 3- isopropoxyphenylboronic acid catechol ester[1]
C-H stretch (aliphatic)	2850-3000	2987, 2973, 2929, 2881 for 3- isopropoxyphenylboronic acid catechol ester[1]
C=C stretch (aromatic)	1550-1650	1567 for 3- isopropoxyphenylboronic acid catechol ester[1]
B-O stretch	1300-1400	1369 for 3- isopropoxyphenylboronic acid catechol ester[1]
C-O stretch (ether)	1200-1300	1241 for 3- isopropoxyphenylboronic acid catechol ester[1]

Table 4: Mass Spectrometry Data

Ion	Predicted m/z	Description	Reference m/z for Analogs
$[M+H]^+$	195.11	Protonated molecular ion	255.1187 for $C_{15}H_{15}BO_3 [M+H]^+$ (3-isopropoxyphenylboronic acid derivative) [1]
$[M-H_2O+H]^+$	177.10	Loss of water from the protonated molecule	-
$[M-C_4H_8+H]^+$	139.05	Loss of butene from the protonated molecule	-

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **3-butoxyphenylboronic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-butoxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or CD_3OD). The choice of solvent is critical, as boronic acids can form trimers (boroxines) in non-polar solvents, leading to complex and potentially uninterpretable spectra. Using a protic solvent like methanol- d_4 can help break up these oligomers.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

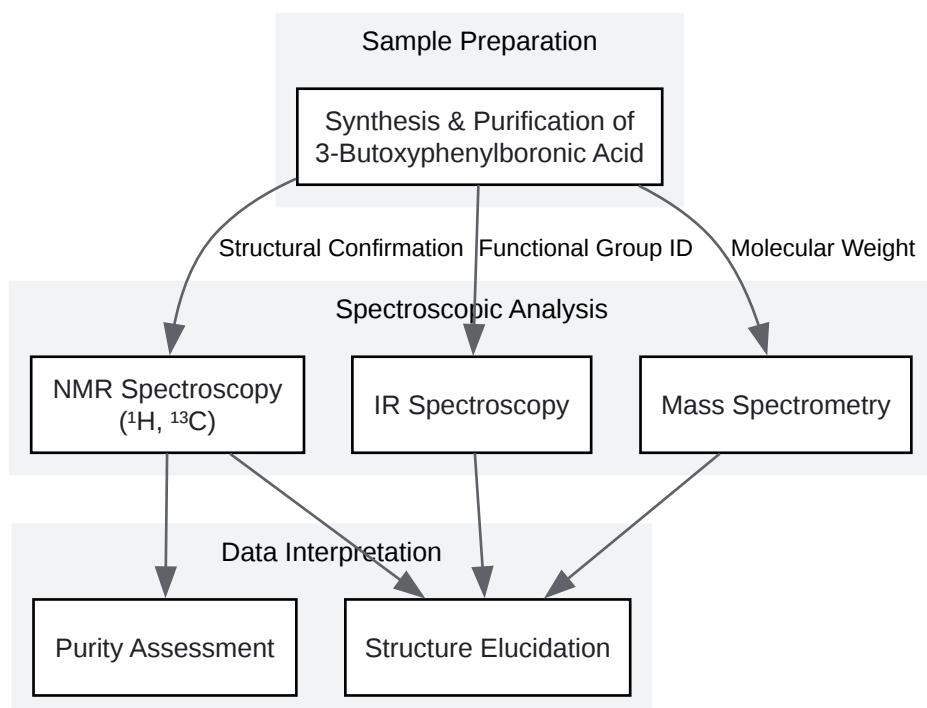
Objective: To identify the functional groups present in **3-butoxyphenylboronic acid**.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-butoxyphenylboronic acid**.


Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common for observing $[M+H]^+$ ions.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of **3-Butoxyphenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Analysis of 3-Butoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335864#3-butoxyphenylboronic-acid-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com